molecular formula C18H18ClF3N2O2S B248764 1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine

Cat. No. B248764
M. Wt: 418.9 g/mol
InChI Key: NAANCICQVRWRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine, commonly known as CTB, is a chemical compound that has been widely used in scientific research. It is a small molecule that is often used as a tool to study various biological processes, including receptor-ligand interactions, protein-protein interactions, and signal transduction pathways.

Mechanism of Action

The exact mechanism of action of CTB is not well understood. However, it is believed that CTB binds to specific receptors or proteins in cells, which leads to a downstream signaling cascade. This signaling cascade can result in changes in gene expression, protein activity, or cellular morphology.
Biochemical and Physiological Effects:
CTB has been shown to have a wide range of biochemical and physiological effects. In cells, CTB can activate or inhibit various signaling pathways, depending on the specific receptor or protein it binds to. CTB has also been shown to induce apoptosis in certain cell types, although the mechanism of this effect is not well understood.

Advantages and Limitations for Lab Experiments

CTB has several advantages for use in lab experiments. First, it is a small molecule that can easily penetrate cell membranes, allowing it to interact with intracellular proteins and receptors. Second, it is relatively easy to synthesize and purify, making it a cost-effective tool for research. However, CTB also has some limitations. For example, it can be difficult to conjugate CTB to other molecules, which can limit its use in certain applications. Additionally, the exact mechanism of action of CTB is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for research involving CTB. One area of interest is the development of new CTB-based probes for studying specific receptors or proteins. For example, researchers could develop CTB-based probes that selectively bind to specific subtypes of G protein-coupled receptors, allowing for more precise studies of these receptors in live cells.
Another area of interest is the development of new methods for conjugating CTB to other molecules. For example, researchers could develop new chemical reactions that allow for the site-specific conjugation of CTB to proteins of interest, which would improve the specificity and sensitivity of CTB-based probes.
Overall, CTB is a useful tool for studying various biological processes. Its small size, ease of synthesis, and ability to penetrate cell membranes make it a valuable tool for research. However, further research is needed to fully understand the mechanism of action of CTB and to develop new CTB-based probes for studying specific biological processes.

Synthesis Methods

CTB can be synthesized using a variety of methods. One common method involves the condensation of 4-chlorobenzenesulfonyl chloride with 4-(trifluoromethyl)benzylpiperazine in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain pure CTB. Other methods involve the use of different starting materials or different reaction conditions.

Scientific Research Applications

CTB has been widely used in scientific research as a tool to study various biological processes. One of the most common applications of CTB is as a fluorescent probe for studying receptor-ligand interactions. CTB can be conjugated to a fluorescent dye, which allows researchers to visualize the binding of CTB to specific receptors in live cells. This technique has been used to study a wide range of receptors, including G protein-coupled receptors, ion channels, and transporters.
CTB has also been used as a tool to study protein-protein interactions. By conjugating CTB to a protein of interest, researchers can study the interactions between that protein and other proteins in a cellular context. This technique has been used to study a wide range of protein-protein interactions, including those involved in signal transduction pathways, transcriptional regulation, and protein degradation.

properties

Product Name

1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine

Molecular Formula

C18H18ClF3N2O2S

Molecular Weight

418.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-[[4-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C18H18ClF3N2O2S/c19-16-5-7-17(8-6-16)27(25,26)24-11-9-23(10-12-24)13-14-1-3-15(4-2-14)18(20,21)22/h1-8H,9-13H2

InChI Key

NAANCICQVRWRKA-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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